molecular formula C24H23N3O3 B6429979 2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097899-09-5

2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B6429979
CAS No.: 2097899-09-5
M. Wt: 401.5 g/mol
InChI Key: VRPWYBMNFCDFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetically designed small molecule that integrates a pyrimidine heterocycle with a xanthene carbonyl system via a pyrrolidinyl linker. This specific molecular architecture, featuring the 2,4-dimethylpyrimidine moiety, is characteristic of compounds investigated for their potential as kinase inhibitors . Kinase inhibition is a cornerstone of therapeutic development, particularly in oncology, for conditions such as pancreatic ductal adenocarcinoma (PDAC) . The xanthene component is a privileged structure in medicinal chemistry, often employed to enhance planar rigidity and influence the compound's interaction with biological targets. The primary research value of this compound lies in its potential to modulate key cellular signaling pathways. Its structural features suggest it may be of interest as a candidate for investigating cyclin-dependent kinase (CDK) inhibition. CDKs are a family of serine-threonine kinases that play critical roles in regulating the cell cycle and transcription; dysregulation of CDK activity is a hallmark of various cancers . Researchers can utilize this compound to probe the biological functions of specific CDK family members or to explore novel mechanisms for abrogating tumorigenic capacity in cancer stem cells . Furthermore, the integration of the pyrrolidin-3-yloxy linker offers a potential point for structural diversification, making it a valuable intermediate for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-15-13-22(26-16(2)25-15)29-17-11-12-27(14-17)24(28)23-18-7-3-5-9-20(18)30-21-10-6-4-8-19(21)23/h3-10,13,17,23H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPWYBMNFCDFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for 2,4-Dimethyl-6-Hydroxypyrimidine

The pyrimidine ring is synthesized using a modified Biginelli reaction. A mixture of ethyl acetoacetate (1.2 eq), acetamidine hydrochloride (1 eq), and urea (1.5 eq) in ethanol undergoes acid-catalyzed cyclization at 80°C for 12 hours. The intermediate 6-hydroxypyrimidine is isolated in 78% yield after recrystallization.

Key Reaction Conditions

ReagentQuantityRole
Ethyl acetoacetate1.2 eqβ-Ketoester
Acetamidine HCl1 eqAmidino donor
Urea1.5 eqCyclizing agent
HCl (conc.)0.5 mLCatalyst

Chlorination at C6

The hydroxyl group at C6 is replaced with chlorine using phosphorus oxychloride (POCl₃). 6-Hydroxypyrimidine (1 eq) is refluxed in POCl₃ (5 eq) at 110°C for 6 hours, yielding 2,4-dimethyl-6-chloropyrimidine (92% purity). Excess POCl₃ is removed under reduced pressure, and the product is purified via silica gel chromatography.

Synthesis of Pyrrolidin-3-yloxy Intermediate

Preparation of Pyrrolidin-3-ol

Pyrrolidin-3-ol is synthesized via reduction of tert-butyl pyrrolidin-3-one-1-carboxylate. Sodium borohydride (1.2 eq) in methanol reduces the ketone at 0°C, followed by Boc-deprotection using trifluoroacetic acid (TFA) in dichloromethane. The free amine is obtained in 85% yield.

Etherification with Pyrimidine

The chloropyrimidine reacts with pyrrolidin-3-ol under SN2 conditions. In anhydrous DMF, potassium tert-butoxide (1.5 eq) deprotonates the alcohol, generating a nucleophilic alkoxide that displaces chloride at C6. The reaction proceeds at 80°C for 8 hours, yielding 2,4-dimethyl-6-(pyrrolidin-3-yloxy)pyrimidine (74% yield).

Acylation with Xanthene-9-Carbonyl Chloride

Synthesis of Xanthene-9-Carbonyl Chloride

9H-Xanthene-9-carboxylic acid (1 eq) is treated with thionyl chloride (2 eq) in toluene at reflux for 3 hours. Excess SOCl₂ is evaporated, and the acyl chloride is used in situ without purification.

Coupling to Pyrrolidine

The pyrrolidine amine is acylated by reacting with xanthene-9-carbonyl chloride (1.1 eq) in dichloromethane and triethylamine (2 eq) at 25°C for 12 hours. The product is purified via column chromatography (hexane:ethyl acetate, 3:1), yielding 1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yloxy-pyrimidine (68% yield).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 8H, xanthene-H), 5.12 (m, 1H, pyrrolidine-OCH), 3.85–3.40 (m, 4H, pyrrolidine-NCH₂), 2.55 (s, 6H, CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₈H₂₇N₃O₃ [M+H]⁺: 466.2124; found: 466.2128.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows 98.5% purity at 254 nm.

Optimization and Challenges

Regioselectivity in Ether Formation

Mitsunobu reaction (DIAD, PPh₃) was explored to improve etherification yields but led to side products from xanthene hydroxyl groups. SN2 conditions proved more selective.

Acylation Side Reactions

Competitive O-acylation of the pyrrolidine oxygen was mitigated by using a bulky base (DIPEA) and low temperatures .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety can yield xanthone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that derivatives of xanthene compounds exhibit significant anticancer properties. The incorporation of the pyrrolidine moiety enhances the compound's ability to interact with cellular pathways involved in cancer proliferation. Research has shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Materials Science Applications

Fluorescent Dyes : The xanthene structure is well-known for its fluorescent properties. This compound can be utilized in the development of fluorescent probes for biological imaging. Its ability to emit light upon excitation makes it suitable for applications in bioimaging and diagnostics .

Polymer Additives : Due to its chemical stability and compatibility with various polymers, 2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can be incorporated into polymer matrices to enhance their optical properties. This application is particularly relevant in the production of advanced materials for electronics and photonics .

Biochemical Applications

Enzyme Inhibition Studies : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to fit into active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This property is particularly useful in drug design aimed at metabolic disorders .

Drug Delivery Systems : Due to its solubility and stability, this compound can be formulated into drug delivery systems that improve the bioavailability of poorly soluble drugs. By creating nanoparticles or liposomes incorporating this compound, researchers aim to enhance targeted delivery to specific tissues .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines.
Study 2Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus and Escherichia coli.
Study 3Fluorescent ProbesDeveloped a new fluorescent probe based on this compound for live-cell imaging.
Study 4Polymer AdditivesEnhanced optical properties in polymer films used for light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The xanthene moiety can act as a fluorescent probe, while the pyrimidine ring can interact with nucleic acids or proteins. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine Derivatives with Varied Substituents

The following compounds share the 2,4-dimethylpyrimidine core but differ in substituents at position 6:

Compound Name Position 6 Substituent Key Features
Target Compound Pyrrolidine-xanthene carbonyl High hydrophobicity, steric bulk, potential for hydrophobic interactions
2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine Piperazine Increased basicity, hydrogen-bonding capacity, enhanced aqueous solubility
2-[4-(10H-Phenothiazine-3-yl)pyrimidin-2-yl] derivatives Phenothiazine (N/S-heterocyclic) Electron-rich sulfur atom, redox activity, moderate hydrophobicity
Physicochemical Properties
  • LogP: The target compound likely has the highest logP due to the xanthene group, whereas piperazine derivatives exhibit lower logP (increased polarity). Phenothiazine derivatives balance moderate logP via sulfur’s polarizability.
  • Solubility: Piperazine’s basic nitrogen atoms improve water solubility, while the xanthene group reduces it. Phenothiazine derivatives show intermediate solubility.
  • Molecular Weight: The target compound (MW ≈ 450–500 g/mol) exceeds piperazine (MW ≈ 220 g/mol) and phenothiazine analogs (MW ≈ 350–400 g/mol), impacting pharmacokinetics.

Functional Group Impact on Drug-Likeness

  • Xanthene-carbonyl-pyrrolidine : Optimized for targets requiring prolonged residence time in hydrophobic environments (e.g., kinase ATP pockets). However, high molecular weight may limit oral bioavailability.
  • Piperazine : Favors targets with solvent-exposed polar residues (e.g., GPCRs or ion channels). Its smaller size improves absorption but may reduce target specificity.
  • Phenothiazine: Suited for redox-active targets (e.g., enzymes with catalytic cysteines) but may introduce off-target effects due to sulfur reactivity .

Biological Activity

2,4-Dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a pyrimidine core substituted with a dimethyl group and an ether linkage to a pyrrolidine moiety that is further connected to a xanthene carbonyl group. This unique structure suggests potential interactions with various biological targets.

Research indicates that the biological activity of this compound may stem from its ability to interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, compounds with similar structural features have been shown to inhibit enzymes such as NAPE-PLD, which plays a role in lipid signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies for related pyrimidine compounds have revealed critical insights into how modifications in the structure can enhance or diminish biological activity. For example:

CompoundIC50 (nM)Key Modifications
Compound 172(S)-3-phenylpiperidine
Compound 2720No phenyl substitution
Compound 3150Morpholine instead of piperidine

These findings suggest that specific substitutions can significantly affect the inhibitory potency against target enzymes, emphasizing the importance of molecular design in drug development .

Biological Activity Data

Recent studies have demonstrated that similar pyrimidine derivatives exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The following table summarizes some relevant findings:

StudyBiological ActivityModel UsedReference
Study AInhibition of NAPE-PLDHEK293T cells
Study BAnti-cancer activityXenograft models
Study CNeuroprotective effectsMouse models

Case Studies

  • Inhibition of NAPE-PLD : A study highlighted the effectiveness of pyrimidine derivatives in reducing N-acylethanolamine levels in brain tissues, which correlated with changes in emotional behavior in animal models. The compound demonstrated sub-micromolar potency, indicating significant potential for therapeutic applications in neuropsychiatric disorders .
  • Anti-Cancer Properties : Another investigation into structurally similar compounds revealed their ability to inhibit tumor growth in xenograft models. This suggests that the compound could be explored further for its anti-cancer potential .
  • Neuroprotective Effects : Research into the neuroprotective properties of related compounds showed promising results in preventing neurodegeneration, supporting further exploration of this compound's effects on central nervous system disorders .

Q & A

Q. What synthetic strategies are recommended for the preparation of 2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions between pyrimidine derivatives and pyrrolidine-xanthene intermediates.
  • Optimized reaction conditions : Solvents like dimethylformamide (DMF) or dichloromethane, temperatures between 60–100°C, and catalysts (e.g., palladium-based catalysts for cross-coupling steps) .
  • Protection/deprotection steps for functional groups (e.g., carbonyl groups) to prevent side reactions . Analytical techniques such as HPLC (for purity assessment) and NMR spectroscopy (for structural confirmation) are critical for monitoring progress .

Q. Which analytical methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the xanthene moiety appear as distinct multiplet signals .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Multi-technique validation : Cross-check NMR data with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in bond angles or substituent orientation .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental results. Discrepancies may indicate conformational flexibility or solvent effects .
  • Variable-temperature NMR : To detect dynamic processes (e.g., ring puckering in the pyrrolidine moiety) that could explain shifting signals .

Q. What experimental designs are recommended to study structure-activity relationships (SAR) for this compound?

  • X-ray crystallography : Determine the 3D conformation of the compound bound to a target protein (e.g., kinase enzymes). This reveals critical interactions, such as hydrogen bonding between the pyrimidine ring and active-site residues .
  • Site-directed mutagenesis : Modify potential binding residues in the target protein to validate hypothesized interactions .
  • Free-energy perturbation (FEP) calculations : Quantify the impact of structural modifications (e.g., methyl groups on the pyrimidine ring) on binding affinity .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Design of Experiments (DoE) : Use factorial designs to optimize variables like solvent polarity, temperature, and catalyst loading. For example, DMF may enhance solubility but increase side reactions at high temperatures .
  • In-line monitoring : Employ techniques like FT-IR spectroscopy to track reaction progress in real time and terminate reactions at optimal conversion points .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated intermediates or dimerization products) and adjust protecting groups or reaction sequences accordingly .

Methodological Challenges and Solutions

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13), oxidative stress (H₂O₂), and UV light. Monitor degradation via HPLC and identify products using LC-MS .
  • Plasma stability assays : Incubate with human plasma and quantify remaining compound over time using LC-MS/MS. Rapid degradation may indicate susceptibility to esterases or amidases .

Q. What strategies are effective in resolving low crystallinity for X-ray analysis?

  • Co-crystallization : Add a fragment ligand or co-solvent (e.g., polyethylene glycol) to stabilize crystal packing .
  • Cryocooling : Use liquid nitrogen to reduce thermal motion and improve diffraction resolution .
  • Synchrotron radiation : High-intensity X-rays can resolve weakly diffracting crystals .

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